Hyzetimibe

Description

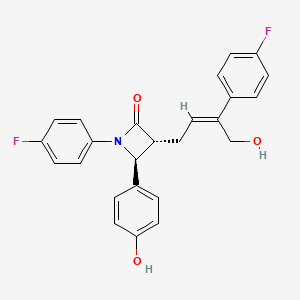

Structure

2D Structure

3D Structure

Properties

CAS No. |

1266548-74-6 |

|---|---|

Molecular Formula |

C25H21F2NO3 |

Molecular Weight |

421.4 g/mol |

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[(Z)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C25H21F2NO3/c26-19-6-1-16(2-7-19)18(15-29)5-14-23-24(17-3-12-22(30)13-4-17)28(25(23)31)21-10-8-20(27)9-11-21/h1-13,23-24,29-30H,14-15H2/b18-5+/t23-,24-/m1/s1 |

InChI Key |

HEHHPZYUXSFAPV-SMOXZEHUSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)C/C=C(\CO)/C4=CC=C(C=C4)F)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CC=C(CO)C4=CC=C(C=C4)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Hyzetimibe's Mechanism of Action on NPC1L1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyzetimibe is a novel cholesterol absorption inhibitor that exerts its therapeutic effect by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This technical guide provides a comprehensive overview of the molecular mechanism underlying this compound's action on NPC1L1. It delves into the binding characteristics, the induced conformational changes in the target protein, and the subsequent inhibition of cholesterol uptake. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development. While specific binding affinity data for this compound is not publicly available, this guide draws parallels with the well-characterized inhibitor Ezetimibe to provide a robust mechanistic framework.

Introduction to this compound and its Target: NPC1L1

This compound is a second-generation cholesterol absorption inhibitor developed for the management of hypercholesterolemia. Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a multi-pass transmembrane protein predominantly expressed on the apical membrane of enterocytes in the small intestine and on the canalicular membrane of hepatocytes. NPC1L1 plays a pivotal role in the absorption of dietary and biliary cholesterol. By inhibiting NPC1L1, this compound effectively reduces the amount of cholesterol absorbed from the intestine, leading to a decrease in circulating low-density lipoprotein cholesterol (LDL-C) levels.

The chemical structure of this compound differs from that of the first-in-class NPC1L1 inhibitor, Ezetimibe. These structural differences are suggested to influence their respective binding affinities for NPC1L1 and their metabolic profiles.

Molecular Mechanism of Action

The mechanism of action of this compound on NPC1L1 involves a direct binding interaction that ultimately prevents the cellular uptake of cholesterol. This process can be broken down into several key steps:

Binding of this compound to NPC1L1

Conformational Changes in NPC1L1

Upon binding of an inhibitor like Ezetimibe, NPC1L1 undergoes a significant conformational change. Cryo-electron microscopy studies have revealed that Ezetimibe binding locks NPC1L1 in a "closed" conformation. This conformational lock is critical as it prevents the necessary dynamic changes required for cholesterol transport. It is highly probable that this compound induces a similar conformational state in NPC1L1.

Inhibition of Cholesterol Uptake

The binding of this compound and the resultant conformational lock of NPC1L1 effectively block the internalization of cholesterol into the enterocyte. NPC1L1-mediated cholesterol uptake is a complex process that is thought to involve the binding of cholesterol to the N-terminal domain of the protein, followed by a series of conformational changes that facilitate the movement of cholesterol across the cell membrane. By stabilizing a closed, inactive conformation, this compound prevents this transport process, thereby reducing the amount of cholesterol that enters the cell.

Quantitative Data

Clinical Efficacy of this compound

Clinical trials have demonstrated the efficacy of this compound in reducing LDL-C levels. The following table summarizes the percentage reduction in LDL-C observed with this compound monotherapy and in combination with atorvastatin. The response to this compound can be influenced by genetic variations in the NPC1L1 gene, such as the g1679C > G single nucleotide polymorphism (SNP)[1].

| Treatment Group | Genotype | Mean LDL-C Reduction (%) |

| This compound (20 mg) Monotherapy | CC | -23.99 |

| GC | -13.02 | |

| Atorvastatin + this compound (20 mg) | GC | -52.23 |

| Non-GC | -45.03 |

Binding Affinity of Ezetimibe to NPC1L1 (for comparison)

As a reference for the expected binding affinity of this compound, the following table presents the dissociation constant (Kd) values for Ezetimibe glucuronide binding to NPC1L1 from different species[2][3].

| Species | Kd (nM) |

| Human | 220 |

| Rhesus Monkey | 40 |

| Rat | 540 |

| Mouse | 12,000 |

The following table shows the half-maximal inhibitory concentration (IC50) of Ezetimibe and its more active glucuronide metabolite for the inhibition of cholesterol uptake[1].

| Compound | IC50 |

| Ezetimibe | 3.86 µM |

| Ezetimibe-glucuronide | 682 nM |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the mechanism of action of this compound on NPC1L1.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to NPC1L1.

Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for NPC1L1.

Materials:

-

HEK293 cells transiently or stably expressing human NPC1L1.

-

Membrane preparation buffer (e.g., 20 mM HEPES, pH 7.4, with protease inhibitors).

-

Radiolabeled ligand (e.g., [³H]Ezetimibe or a custom-synthesized radiolabeled this compound).

-

Unlabeled this compound and Ezetimibe (for competition assays).

-

Scintillation cocktail and a scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture HEK293-NPC1L1 cells to confluency.

-

Harvest cells and resuspend in ice-cold membrane preparation buffer.

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Assay:

-

For saturation binding, incubate varying concentrations of the radiolabeled ligand with a fixed amount of membrane protein.

-

For competition binding, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of unlabeled this compound.

-

Incubate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Analyze saturation binding data using Scatchard analysis to determine Kd and Bmax.

-

Analyze competition binding data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Cellular Cholesterol Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of cholesterol into cells expressing NPC1L1.

Objective: To determine the IC50 of this compound for the inhibition of NPC1L1-mediated cholesterol uptake.

Materials:

-

Caco-2 or HEK293 cells expressing NPC1L1.

-

Fluorescently labeled cholesterol (e.g., NBD-cholesterol).

-

This compound at various concentrations.

-

Cell culture medium and plates.

-

Fluorescence microscope or plate reader.

Methodology:

-

Cell Culture:

-

Seed Caco-2 or HEK293-NPC1L1 cells in 96-well plates and grow to confluency.

-

-

Inhibition and Cholesterol Uptake:

-

Pre-incubate the cells with varying concentrations of this compound in serum-free medium for a specified time (e.g., 1 hour).

-

Add NBD-cholesterol to the medium and incubate for a further period (e.g., 4 hours) at 37°C.

-

-

Measurement of Cholesterol Uptake:

-

Wash the cells with PBS to remove extracellular NBD-cholesterol.

-

Measure the intracellular fluorescence using a fluorescence plate reader or visualize and quantify using a fluorescence microscope.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP)

This technique can be used to confirm the direct interaction between this compound and NPC1L1 in a cellular context, potentially with a biotinylated or otherwise tagged version of the drug.

Objective: To demonstrate the physical association of this compound with NPC1L1.

Materials:

-

Cells expressing tagged NPC1L1 (e.g., HA- or FLAG-tagged).

-

Tagged this compound (if available) or antibodies against NPC1L1.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein A/G agarose beads.

-

Antibodies for immunoprecipitation and western blotting.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells expressing tagged NPC1L1 with tagged this compound.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against the tag on NPC1L1 or a tag on this compound overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for a further 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody against the interaction partner (e.g., an antibody against the tag on this compound if immunoprecipitating NPC1L1).

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound binds to NPC1L1, inducing a closed conformation that inhibits cholesterol uptake.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound to NPC1L1.

Experimental Workflow for Cellular Cholesterol Uptake Assay

Caption: Workflow for assessing the inhibitory effect of this compound on cholesterol uptake.

Conclusion

This compound represents a significant advancement in the management of hypercholesterolemia. Its mechanism of action, centered on the direct inhibition of the NPC1L1 protein, offers a complementary approach to statin therapy. By binding to NPC1L1 and locking it in an inactive conformation, this compound effectively prevents the absorption of intestinal cholesterol. While further studies are needed to fully elucidate the specific binding kinetics and structural interactions of this compound with NPC1L1, the experimental frameworks provided in this guide offer robust methodologies for such investigations. A comprehensive understanding of its molecular mechanism will continue to inform the clinical application of this compound and the development of future cholesterol-lowering therapies.

References

Hyzetimibe: An In-Depth Technical Guide to In Vivo Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyzetimibe is a second-in-class cholesterol absorption inhibitor that effectively lowers low-density lipoprotein cholesterol (LDL-C) levels by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein in the small intestine.[1][2][3][4][5] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, drawing from key studies to offer a detailed resource for researchers and drug development professionals.

Mechanism of Action

This compound selectively inhibits the absorption of dietary and biliary cholesterol and related phytosterols from the small intestine. Its primary molecular target is the NPC1L1 protein, a critical transporter for intestinal cholesterol uptake. By blocking NPC1L1, this compound reduces the amount of cholesterol delivered to the liver, leading to a decrease in circulating LDL-C levels.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy human volunteers, primarily through a pivotal study involving orally administered 14C-radiolabeled this compound.

Absorption and Distribution

Following oral administration, this compound is absorbed and rapidly metabolized. The total radioactivity in plasma reaches its maximum concentration (Tmax) at a median of 1.00 hour (range: 0.250–2.50 hours). The mean maximum concentration (Cmax) of total radioactivity is 139 ± 43.8 ng Eq/mL. Studies on the distribution of total radioactivity between whole blood and plasma indicate that it does not bind to blood cells. This compound and its active glucuronide metabolite are subject to enterohepatic circulation, which contributes to their prolonged pharmacological action.

Metabolism

The primary metabolic pathway for this compound is extensive glucuronidation (a phase II reaction) occurring in the small intestine and liver. The major and pharmacologically active metabolite is this compound-glucuronide (M1), which accounts for 97.2% of the total plasma radioactivity (AUC0-48).

Besides glucuronidation, other identified metabolic pathways include mono-oxidation (leading to M4) and mono-oxidation with subsequent sulfonation (leading to M7). In total, eight main metabolites have been identified in vivo.

Excretion

The elimination of this compound and its metabolites occurs primarily through the feces. Following a single oral dose of 14C-labeled this compound, a mean of 76.90% of the total radioactivity is recovered in the feces, while 16.39% is excreted in the urine. The major component found in feces is the unchanged parent drug (65.0 ± 7.87% of the dose), whereas the main component in urine is the active metabolite, this compound-glucuronide (M1).

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its metabolites from a human radiolabeled study.

Table 1: Pharmacokinetic Parameters of Total Radioactivity, this compound, and this compound-M1 in Plasma

| Parameter | Total Radioactivity (14C) | This compound | This compound-M1 |

| Cmax (ng/mL) | 139 ± 43.8 | - | - |

| Tmax (h) | 1.00 (0.250, 2.50) | - | 0.25 - 2.5 |

| AUC0-t (ng·h/mL) | - | - | - |

| AUC0-inf (ng·h/mL) | - | - | - |

| t1/2 (h) | - | - | - |

| Data presented as mean ± SD or median (min, max). Cmax for this compound and M1 were not explicitly provided in the source. |

Table 2: Excretion and Metabolite Profile of this compound

| Matrix | Component | Mean Percentage of Dose |

| Urine | Total Radioactivity | 16.39% |

| This compound-Glucuronide (M1) | 15.6% | |

| Feces | Total Radioactivity | 76.90% |

| Unchanged this compound | 65.0 ± 7.87% | |

| M7 (Mono-oxidation + Sulfonation) | 7.92 ± 5.81% | |

| M4 (Mono-oxidation) | 3.78% | |

| M6 | 0.17% | |

| Plasma | This compound-Glucuronide (M1) | 97.2% of total plasma radioactivity (AUC0-48) |

Experimental Protocols

The primary data on this compound pharmacokinetics in humans is derived from a single-dose, open-label study using 14C-radiolabeled this compound.

Human 14C-Radiolabeled this compound Study Protocol

-

Study Population: Six healthy male volunteers, aged 18 to 45 years, with a body mass index between 19 and 26 kg/m 2.

-

Dosing: A single oral dose of a suspension containing 20 mg of this compound and approximately 100 µCi of 14C-labeled this compound was administered after an overnight fast.

-

Sample Collection: Whole blood, plasma, urine, and fecal samples were collected at predefined intervals to measure the concentrations of this compound and its metabolites.

-

Analytical Methods: The total radioactivity in samples was determined by a liquid scintillation counter. This compound and its metabolites were identified and quantified using radio-chromatography and mass spectrometry.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the concentration-time data.

Comparison with Ezetimibe

This compound shares a similar mechanism of action and primary metabolic pathway (glucuronidation) with the first-in-class drug, ezetimibe. Both drugs undergo enterohepatic circulation, contributing to their sustained efficacy. However, structural differences, specifically a changed hydroxyl group in this compound, may facilitate its conjugation with glucuronic acid, potentially leading to increased urinary excretion compared to ezetimibe.

Safety and Tolerability

In the human radiolabeled study, a single 20 mg oral dose of this compound was found to be generally safe and well-tolerated.

Conclusion

This compound is a cholesterol absorption inhibitor that undergoes rapid and extensive metabolism, primarily via glucuronidation to its active metabolite, this compound-glucuronide. The drug and its metabolites are eliminated mainly through the feces. The pharmacokinetic profile of this compound, characterized by its enterohepatic circulation, supports its once-daily dosing regimen for the management of hypercholesterolemia. Further research may be warranted to fully elucidate the clinical implications of the pharmacokinetic differences observed between this compound and ezetimibe.

References

- 1. Pharmacokinetic Study of Oral 14C-Radiolabeled this compound, A New Cholesterol Absorption Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. Pharmacokinetic Study of Oral 14C-Radiolabeled this compound, A New Cholesterol Absorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Hyzetimibe's Affinity for NPC1L1: A Deep Dive into Binding and Inhibition

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Hyzetimibe to its molecular target, the Niemann-Pick C1-Like 1 (NPC1L1) protein. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and illustrates the underlying molecular interactions and experimental workflows. As the available scientific literature predominantly focuses on ezetimibe, a close structural analogue of this compound, this guide will use data from ezetimibe studies to elucidate the binding characteristics of this class of cholesterol absorption inhibitors.

Core Interaction: this compound and NPC1L1

This compound exerts its cholesterol-lowering effects by directly binding to the NPC1L1 protein, a key transporter responsible for intestinal cholesterol absorption.[1] This interaction inhibits the uptake of dietary and biliary cholesterol into enterocytes, leading to a reduction in circulating low-density lipoprotein (LDL) cholesterol levels. The binding affinity of this compound and its analogues to NPC1L1 is a critical determinant of their in vivo efficacy.[2]

Quantitative Analysis of Binding Affinity

The binding affinity of ezetimibe and its active glucuronide metabolite to NPC1L1 has been quantified across various species using radioligand binding assays. The dissociation constant (Kd) and the inhibition constant (Ki) are key parameters that measure the strength of this interaction. A lower Kd or Ki value signifies a higher binding affinity.

| Compound | Species | Protein Source | Assay Type | Kd (nM) | Reference |

| Ezetimibe Glucuronide | Human | Recombinant NPC1L1 (HEK293 cells) | Radioligand Binding | 220 | [3] |

| Ezetimibe Glucuronide | Rhesus Monkey | Recombinant NPC1L1 (HEK293 cells) | Radioligand Binding | 40 | [3] |

| Ezetimibe Glucuronide | Rat | Recombinant NPC1L1 (HEK293 cells) | Radioligand Binding | 540 | [3] |

| Ezetimibe Glucuronide | Mouse | Recombinant NPC1L1 (HEK293 cells) | Radioligand Binding | 12,000 | |

| [3H]AS (Ezetimibe analogue) | Dog | Recombinant NPC1L1 (TsA-201 cells) | Radioligand Binding | 1.04 ± 0.37 |

| Ezetimibe Analogue | Protein Source | Ki (nM) | Reference |

| Analogue 1 | Rat Brush Border Membranes | 0.3 | |

| Analogue 2 | Rat Brush Border Membranes | 1.5 | |

| Analogue 3 | Rat Brush Border Membranes | 10 | |

| Analogue 4 | Rat Brush Border Membranes | 300 |

Signaling Pathway and Mechanism of Action

This compound's interaction with NPC1L1 disrupts the normal process of cholesterol uptake. The binding of this compound is thought to lock NPC1L1 in a conformation that prevents the internalization of cholesterol. This allosteric inhibition is a key feature of its mechanism of action.

References

Hyzetimibe and Its Impact on Cholesterol Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyzetimibe is a novel cholesterol absorption inhibitor that has demonstrated significant efficacy in lowering low-density lipoprotein cholesterol (LDL-C). This technical guide provides an in-depth overview of the core mechanisms of this compound, its effects on cholesterol homeostasis, and relevant experimental methodologies. Quantitative data from clinical and preclinical studies are summarized, and key signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of lipid management.

Introduction

Hypercholesterolemia, particularly elevated LDL-C, is a major risk factor for the development of atherosclerotic cardiovascular disease. While statins, which inhibit cholesterol synthesis, are the cornerstone of lipid-lowering therapy, a significant portion of patients do not reach their LDL-C goals with statin monotherapy or experience side effects. This has driven the development of non-statin therapies that target alternative pathways in cholesterol metabolism. This compound, a second-in-class cholesterol absorption inhibitor, represents a significant advancement in this area. Similar to its predecessor, ezetimibe, this compound selectively blocks the intestinal uptake of dietary and biliary cholesterol.[1][2] This guide delves into the molecular mechanisms, pharmacokinetics, and clinical efficacy of this compound, providing a detailed technical foundation for further research and development.

Mechanism of Action: Inhibition of NPC1L1-Mediated Cholesterol Uptake

The primary molecular target of this compound is the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1] NPC1L1 is a transmembrane protein predominantly expressed on the apical membrane of enterocytes in the small intestine and on the canalicular membrane of hepatocytes.[3][4] It plays a crucial role in the absorption of cholesterol and other sterols from the intestinal lumen.

The process of cholesterol absorption is a multi-step pathway:

-

Micellar Solubilization: Dietary and biliary cholesterol are emulsified by bile acids to form micelles.

-

NPC1L1 Binding: Cholesterol from micelles is then taken up by NPC1L1 located at the brush border of enterocytes.

-

Endocytosis: The cholesterol-bound NPC1L1 is internalized into the enterocyte through a clathrin- and AP2-dependent endocytosis process.

-

Intracellular Trafficking: Once inside the cell, cholesterol is released from the NPC1L1 complex and transported to the endoplasmic reticulum for esterification and incorporation into chylomicrons.

This compound exerts its effect by binding to NPC1L1 and inhibiting the internalization of the NPC1L1-cholesterol complex, thereby blocking the absorption of cholesterol from the intestine. This leads to a decrease in the delivery of cholesterol to the liver, a reduction in hepatic cholesterol stores, and a compensatory upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL-C from the circulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic Study of Oral 14C-Radiolabeled this compound, A New Cholesterol Absorption Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Hyzetimibe: A Novel Cholesterol Absorption Inhibitor for Hypercholesterolemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hyzetimibe is a novel, second-in-class cholesterol absorption inhibitor developed for the management of hypercholesterolemia. It selectively targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol and phytosterol uptake. By blocking this pathway, this compound effectively reduces the absorption of dietary and biliary cholesterol, leading to a significant reduction in plasma low-density lipoprotein cholesterol (LDL-C) levels. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, pharmacokinetics, and efficacy in animal models of hypercholesterolemia. Due to the limited availability of public preclinical data for this compound, this guide leverages the extensive preclinical research on the first-in-class NPC1L1 inhibitor, Ezetimibe, to provide a thorough understanding of the expected preclinical profile of this drug class.

Mechanism of Action: Targeting NPC1L1

This compound's therapeutic effect stems from its high-affinity binding to the NPC1L1 protein located on the brush border of enterocytes in the small intestine.[1][2][3] This interaction inhibits the internalization of cholesterol from the intestinal lumen into the enterocytes, thereby reducing the amount of cholesterol available for incorporation into chylomicrons.[4][5] The subsequent decrease in chylomicron-delivered cholesterol to the liver leads to an upregulation of hepatic LDL receptors, which in turn increases the clearance of LDL-C from the circulation.

The signaling pathway for this compound's action is focused on the direct inhibition of the NPC1L1 transporter.

Preclinical Pharmacokinetics

While comprehensive preclinical pharmacokinetic data for this compound in various animal species is not extensively published, studies in healthy human subjects provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Preclinical studies for drugs in this class typically involve rodents (rats) and non-rodents (dogs) to assess species differences and predict human pharmacokinetics.

Key Pharmacokinetic Parameters (Human Data)

| Parameter | This compound | This compound-glucuronide (HS-25M1) |

| Tmax (median, hours) | ~3.19 | ~1.00 |

| Terminal Half-life (hours) | ~21 | Not reported |

| Metabolism | Primarily via glucuronidation | Active metabolite |

| Excretion | ~77% in feces, ~16% in urine | Major component in urine |

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

A study involving healthy male volunteers was conducted to evaluate the pharmacokinetics of a single oral dose of 14C-labeled this compound (20 mg).

-

Subjects: Healthy adult males.

-

Dosing: Single oral administration of 20 mg/∼100 μCi of 14C-labeled this compound suspension after an overnight fast.

-

Sample Collection: Serial blood, urine, and fecal samples were collected over a specified period.

-

Analysis: Plasma, urine, and fecal concentrations of this compound and its metabolites were determined using liquid scintillation counting and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameters: Standard pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated.

Preclinical Efficacy in Animal Models

Due to the limited availability of specific preclinical efficacy data for this compound, this section will detail the expected efficacy based on extensive studies of Ezetimibe in established animal models of hypercholesterolemia and atherosclerosis. These models are crucial for demonstrating proof-of-concept and for determining the dose-dependent effects on lipid parameters.

Commonly Used Animal Models

-

Diet-Induced Hypercholesterolemic Rodents (Rats, Mice, Hamsters): These models are used to assess the primary pharmacological effect of inhibiting cholesterol absorption. Animals are fed a high-fat and/or high-cholesterol diet to induce elevated plasma cholesterol levels.

-

Apolipoprotein E (ApoE) Knockout Mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic plaques, making them a valuable model for studying the impact of lipid-lowering therapies on the progression of atherosclerosis.

-

Low-Density Lipoprotein Receptor (LDLR) Knockout Mice: Similar to ApoE knockout mice, these animals exhibit elevated LDL-C levels and are used to study atherosclerosis.

-

Non-Rodent Models (Dogs, Non-human primates): These larger animal models are often used in later-stage preclinical development to confirm efficacy and assess safety in species that are phylogenetically closer to humans.

Expected Efficacy Outcomes (Based on Ezetimibe Data)

| Animal Model | Diet | Key Findings |

| C57BL/6J Mice | High-fat/cholesterol diet | Significant reduction in hepatic triglyceride, cholesteryl ester, and free cholesterol. |

| ApoE Knockout Mice | Western diet, low-fat cholesterol diet, cholesterol-free diet | Inhibition of cholesterol absorption, decreased total plasma cholesterol (primarily chylomicron remnants and VLDL), and inhibition of atherosclerotic progression. |

| Dogs | Standard chow | When co-administered with a statin, a synergistic reduction in plasma cholesterol levels is observed. |

Experimental Protocol: Efficacy Study in ApoE Knockout Mice (Representative)

-

Animals: Male ApoE knockout mice.

-

Acclimatization: Animals are acclimated for a specified period before the start of the study.

-

Diet: Mice are fed a high-fat "Western" diet to induce hypercholesterolemia and atherosclerosis.

-

Drug Administration: Ezetimibe (as a surrogate for this compound) is administered orally, mixed with the diet or via gavage, at various dose levels. A control group receives the vehicle alone.

-

Duration: The study typically runs for several weeks to months to allow for the development of atherosclerotic lesions.

-

Endpoints:

-

Lipid Profile: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured at baseline and at the end of the study.

-

Atherosclerosis Assessment: The aorta is excised, and the extent of atherosclerotic plaque formation is quantified using techniques such as en face analysis (Sudan IV staining) or histological analysis of the aortic root.

-

Preclinical Safety and Toxicology

A comprehensive battery of safety pharmacology and toxicology studies is required to support the clinical development of any new drug. While specific toxicology data for this compound is not publicly available, the general types of studies conducted are standardized. These studies are designed to identify potential adverse effects and to establish a safe starting dose for human clinical trials.

Key Preclinical Safety Studies

-

Safety Pharmacology: Evaluates the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Acute Toxicity: Determines the effects of a single high dose of the drug.

-

Repeated-Dose Toxicity (Subchronic and Chronic): Assesses the effects of long-term exposure to the drug in at least two species (one rodent, one non-rodent).

-

Genotoxicity: A battery of in vitro and in vivo tests to assess the potential of the drug to cause genetic damage.

-

Carcinogenicity: Long-term studies in rodents to evaluate the carcinogenic potential of the drug.

-

Reproductive and Developmental Toxicology: Examines the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

For Ezetimibe, preclinical studies indicated a favorable safety profile, with no significant adverse effects on the absorption of triglycerides or fat-soluble vitamins.

Conclusion

This compound is a promising new agent for the treatment of hypercholesterolemia with a well-defined mechanism of action targeting NPC1L1-mediated cholesterol absorption. While specific preclinical data for this compound is limited in the public domain, the extensive research on the closely related compound, Ezetimibe, provides a strong foundation for understanding its expected preclinical profile. The available human pharmacokinetic data for this compound demonstrates a profile suitable for once-daily dosing. Based on the preclinical data for Ezetimibe, this compound is anticipated to demonstrate significant efficacy in reducing plasma cholesterol and mitigating the development of atherosclerosis in relevant animal models, with a favorable safety profile. Further publication of its detailed preclinical data will be valuable for the scientific community.

References

- 1. dovepress.com [dovepress.com]

- 2. Hypercholesterolemia-Induced HDL Dysfunction Can Be Reversed: The Impact of Diet and Statin Treatment in a Preclinical Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Evaluation of Hyzetimibe's Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyzetimibe is a second-in-class cholesterol absorption inhibitor that has demonstrated efficacy in lowering low-density lipoprotein cholesterol (LDL-C) levels.[1] This technical guide provides an in-depth overview of the in vitro evaluation of this compound's inhibitory activity, focusing on its molecular target and the experimental methodologies used to characterize its function. While specific quantitative in vitro inhibitory data for this compound, such as IC50 and Ki values, are not widely available in publicly accessible literature, this guide outlines the established experimental framework for its drug class, primarily based on the extensive research conducted on the first-in-class inhibitor, Ezetimibe.

This compound, like its predecessor Ezetimibe, functions by selectively inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1] NPC1L1 is a crucial transporter located on the brush border membrane of enterocytes in the small intestine, responsible for the uptake of dietary and biliary cholesterol. By blocking this transporter, this compound effectively reduces the amount of cholesterol absorbed into the bloodstream.

Core Mechanism of Action: Inhibition of NPC1L1

The primary molecular target of this compound is the NPC1L1 protein. The inhibitory action of this class of drugs disrupts the normal physiological process of cholesterol uptake in the following manner:

-

Binding to NPC1L1: this compound binds to the NPC1L1 protein. Although the precise binding affinities of this compound are not publicly documented, studies on Ezetimibe have shown that it binds to the extracellular domain of NPC1L1.

-

Inhibition of Cholesterol-Induced Endocytosis: NPC1L1 facilitates cholesterol uptake by mediating the endocytosis of a cholesterol-NPC1L1 complex. This compound's binding to NPC1L1 is believed to prevent the conformational changes necessary for the internalization of this complex. This blockage effectively traps NPC1L1 on the cell surface and prevents the vesicular transport of cholesterol into the enterocyte.

The signaling pathway and mechanism of inhibition are depicted in the following diagram:

Quantitative Data on Inhibitory Activity

As of the latest available information, specific in vitro quantitative data for this compound's inhibitory activity (e.g., IC50, Ki, Kd) from NPC1L1 binding assays or cellular cholesterol uptake assays are not publicly available. For comparative purposes, the following table summarizes the types of quantitative data that are typically generated for cholesterol absorption inhibitors, with placeholder data for this compound and illustrative data for Ezetimibe where available.

| Inhibitor | Assay Type | Cell/Membrane System | Parameter | Value | Reference |

| This compound | NPC1L1 Binding Assay | Recombinant Human NPC1L1 | Kd | Data not available | - |

| Cholesterol Uptake Assay | Caco-2 cells | IC50 | Data not available | - | |

| Cholesterol Transport Assay | Brush Border Membrane Vesicles | IC50 | Data not available | - | |

| Ezetimibe | NPC1L1 Binding Assay | Recombinant Human NPC1L1 | Kd | ~220 nM (for glucuronide) | --INVALID-LINK-- |

| Cholesterol Uptake Assay | Caco-2 cells | IC50 | Concentration-dependent inhibition observed | --INVALID-LINK-- | |

| Cholesterol Transport Assay | Brush Border Membrane Vesicles | - | Active inhibition demonstrated | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for evaluating the in vitro inhibitory activity of cholesterol absorption inhibitors like this compound are provided below. These protocols are based on established methods used for Ezetimibe and can be adapted for this compound.

NPC1L1 Binding Assay

This assay directly measures the binding affinity of the inhibitor to its molecular target, NPC1L1.

Experimental Workflow:

Methodology:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK) 293 cells stably expressing human NPC1L1.

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Isolate the membrane fraction by differential centrifugation.

-

Determine protein concentration of the membrane preparation (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a radiolabeled ligand known to bind NPC1L1 (e.g., [3H]Ezetimibe-glucuronide).

-

Add increasing concentrations of unlabeled this compound to compete with the radiolabeled ligand for binding to NPC1L1.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the concentration of this compound.

-

Analyze the data using non-linear regression to determine the inhibitory constant (Ki) of this compound. For direct binding studies with radiolabeled this compound, the dissociation constant (Kd) can be determined.

-

Cellular Cholesterol Uptake Assay

This assay measures the ability of the inhibitor to block the uptake of cholesterol into intestinal cells.

Experimental Workflow:

References

Hyzetimibe's Impact on Lipid Raft Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyzetimibe is a second-in-class cholesterol absorption inhibitor that effectively lowers low-density lipoprotein cholesterol (LDL-C) levels. Its mechanism of action is analogous to its predecessor, Ezetimibe, targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter in intestinal cholesterol absorption. Emerging evidence suggests that the therapeutic effects of these compounds are intricately linked to their influence on the composition and function of lipid rafts—specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins. This technical guide provides an in-depth exploration of the impact of this compound on lipid raft composition, drawing upon the established actions of Ezetimibe as a proxy. It details the underlying molecular mechanisms, presents available quantitative data, outlines key experimental protocols for further research, and provides visual representations of the relevant biological pathways and workflows.

Introduction to Lipid Rafts and Cholesterol Homeostasis

Lipid rafts are dynamic, liquid-ordered microdomains within the plasma membrane that serve as platforms for signal transduction, protein trafficking, and membrane sorting. Their unique composition, rich in cholesterol and sphingolipids, confers a distinct biophysical state that allows for the concentration of specific proteins while excluding others. Cholesterol is a fundamental component of lipid rafts, and its concentration within these domains is tightly regulated. Disruption of cholesterol homeostasis within lipid rafts can have profound effects on cellular signaling and function.

This compound's Mechanism of Action at the Lipid Raft Interface

This compound, like Ezetimibe, exerts its primary effect by binding to the NPC1L1 protein.[1] NPC1L1 is a transmembrane protein predominantly expressed on the apical membrane of enterocytes in the small intestine. Crucially, NPC1L1 has been shown to localize within lipid raft-like microdomains.

The current understanding of the mechanism, largely informed by studies on Ezetimibe, is as follows:

-

NPC1L1 Localization: NPC1L1 resides in cholesterol-enriched microdomains on the plasma membrane, often in association with lipid raft marker proteins such as flotillins.

-

Cholesterol Uptake: NPC1L1 facilitates the uptake of dietary and biliary cholesterol from the intestinal lumen into the enterocyte. This process is thought to involve the formation of a complex between NPC1L1 and cholesterol within the lipid raft.

-

Inhibition by this compound: this compound binds to NPC1L1, preventing the internalization of the NPC1L1-cholesterol complex. This blockade of endocytosis effectively inhibits the absorption of cholesterol.

By targeting NPC1L1 within its lipid raft environment, this compound indirectly modulates the composition of these microdomains by altering cellular cholesterol trafficking.

Quantitative Data on the Impact of Ezetimibe on Lipid Raft Components

Direct quantitative analysis of changes in lipid raft composition following this compound treatment is not yet extensively documented in publicly available literature. However, studies on Ezetimibe provide valuable insights into the expected effects. The following table summarizes key quantitative findings from studies on Ezetimibe that are relevant to lipid raft composition.

| Component | Experimental System | Treatment | Observed Change | Reference |

| Acid Sphingomyelinase (SMase) Activity | Rat Liver | Ezetimibe (5 mg/kg/day for 14 days) | ↓ 34% | [2] |

| Rat Proximal Small Intestine | Ezetimibe (5 mg/kg/day for 14 days) | ↓ 25% | [2] | |

| Hep G2 cells | 100 µM Ezetimibe | Dose-dependent decrease | [2] | |

| Caco-2 cells | 100 µM Ezetimibe | Dose-dependent decrease | [2] | |

| Sphingomyelin (SM) Content | Hep G2 cells | 100 µM Ezetimibe (24h) | ↑ Increased | |

| Total Cholesterol Content | Hep G2 cells | 100 µM Ezetimibe (24h) | ↑ Increased | |

| Caco-2 cells | 100 µM Ezetimibe (24h) | ↑ Increased | ||

| Intracellular Cholesterol Accumulation | Vascular Smooth Muscle Cells (VSMCs) | 3 µmol/L Ezetimibe (72h) | ↓ Dramatically reduced | |

| Plasma LDL-C | Patients with primary hypercholesterolemia | Ezetimibe 10 mg/day (12 weeks) | ↓ 17.7% (mean) | |

| Patients with primary hypercholesterolemia (meta-analysis) | Ezetimibe monotherapy | ↓ 18.58% (mean) | ||

| Plasma HDL-C | Patients with primary hypercholesterolemia | Ezetimibe 10 mg/day (12 weeks) | ↑ 2.5-5% | |

| Plasma Triglycerides | Patients with primary hypercholesterolemia | Ezetimibe 10 mg/day (12 weeks) | Trend towards lower levels |

Note: The data presented for Ezetimibe is expected to be indicative of the effects of this compound due to their similar mechanism of action. However, direct experimental verification for this compound is required.

Experimental Protocols

To facilitate further research into the precise effects of this compound on lipid raft composition, this section provides detailed methodologies for key experiments.

Lipid Raft Isolation (Detergent-Free Method)

This method is preferred to preserve the native lipid and protein composition of rafts, as detergents can introduce artifacts.

Materials:

-

Cultured cells (e.g., Caco-2, HepG2) treated with this compound or vehicle control.

-

Phosphate-buffered saline (PBS), ice-cold.

-

Lysis buffer: 500 mM sodium carbonate, pH 11.0, with protease and phosphatase inhibitors.

-

Sucrose solutions (45%, 35%, and 5% w/v in MBS: 25 mM MES, 150 mM NaCl, pH 6.5).

-

Ultracentrifuge and tubes.

Procedure:

-

Cell Lysis:

-

Wash cell monolayers twice with ice-cold PBS.

-

Scrape cells into 1 mL of lysis buffer.

-

Homogenize the cell suspension by passing it through a 22-gauge needle 10 times, followed by sonication (3 x 20-second bursts) on ice.

-

-

Sucrose Gradient:

-

Mix the lysate (1 mL) with 1 mL of 90% sucrose in MBS to achieve a 45% sucrose concentration.

-

Place the 2 mL of 45% sucrose-lysate mixture at the bottom of an ultracentrifuge tube.

-

Carefully layer 6 mL of 35% sucrose in MBS on top of the 45% layer.

-

Finally, layer 4 mL of 5% sucrose in MBS on top of the 35% layer.

-

-

Ultracentrifugation:

-

Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.

-

-

Fraction Collection:

-

Lipid rafts will appear as a light-scattering band at the 5%/35% sucrose interface.

-

Carefully collect 1 mL fractions from the top of the gradient.

-

-

Analysis:

-

The collected fractions can be analyzed for protein content (e.g., Western blotting for raft markers like flotillin-1 and non-raft markers) and lipid composition.

-

Cholesterol Quantification in Isolated Lipid Rafts

Materials:

-

Isolated lipid raft fractions.

-

Chloroform:Methanol mixture (2:1, v/v).

-

Amplex Red Cholesterol Assay Kit (or similar fluorometric or colorimetric assay).

Procedure:

-

Lipid Extraction:

-

To 100 µL of each lipid raft fraction, add 400 µL of chloroform:methanol (2:1).

-

Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Cholesterol Measurement:

-

Resuspend the dried lipid extract in the reaction buffer provided with the cholesterol assay kit.

-

Follow the manufacturer's instructions for the Amplex Red assay, which typically involves incubation with cholesterol oxidase and cholesterol esterase, followed by measurement of fluorescence or absorbance.

-

-

Data Analysis:

-

Quantify cholesterol concentration by comparing the sample readings to a standard curve generated with known concentrations of cholesterol.

-

Proteomic Analysis of Lipid Raft Proteins

Materials:

-

Isolated lipid raft fractions.

-

Urea lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

-

Dithiothreitol (DTT) and iodoacetamide (IAA).

-

Trypsin (mass spectrometry grade).

-

C18 desalting columns.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Protein Solubilization and Reduction/Alkylation:

-

Precipitate proteins from the lipid raft fractions (e.g., with trichloroacetic acid).

-

Resuspend the protein pellet in urea lysis buffer.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

-

-

Tryptic Digestion:

-

Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the digest with formic acid.

-

Desalt the peptides using C18 columns according to the manufacturer's protocol.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by LC-MS/MS.

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins by searching the acquired MS/MS spectra against a relevant protein database.

-

Perform statistical analysis to identify proteins that are significantly altered in abundance in response to this compound treatment.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound action on cholesterol uptake at the enterocyte lipid raft.

Caption: Experimental workflow for detergent-free isolation of lipid rafts.

Caption: Workflow for quantitative proteomic analysis of lipid raft composition.

Conclusion and Future Directions

This compound represents a significant therapeutic agent for managing hypercholesterolemia. Its mechanism of action, centered on the inhibition of the lipid raft-associated protein NPC1L1, underscores the critical role of these membrane microdomains in cholesterol homeostasis. While direct quantitative data on this compound's impact on the precise molecular composition of lipid rafts is still an emerging area of research, the available evidence strongly suggests that it modulates both the lipid and protein constituents of these platforms.

Future research should focus on:

-

Quantitative Lipidomics and Proteomics: Performing detailed lipidomic and proteomic analyses of isolated lipid rafts from intestinal and hepatic cells treated with this compound to precisely quantify changes in cholesterol, sphingomyelin, and associated proteins.

-

Functional Consequences: Investigating the downstream functional consequences of this compound-induced alterations in lipid raft composition on cellular signaling pathways beyond cholesterol transport.

-

In Vivo Studies: Utilizing advanced imaging techniques to visualize the effects of this compound on lipid raft dynamics and organization in living organisms.

A deeper understanding of the interplay between this compound and lipid rafts will not only refine our knowledge of its therapeutic mechanism but also pave the way for the development of novel strategies for the treatment of dyslipidemia and related cardiovascular diseases.

References

Exploring the In Vitro Off-Target Effects of Hyzetimibe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyzetimibe is a potent cholesterol absorption inhibitor that has demonstrated efficacy in lowering low-density lipoprotein cholesterol (LDL-C) levels.[1][2][3][4] Its primary mechanism of action involves the selective inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake.[1] While the on-target effects of this compound are well-documented, a comprehensive understanding of its potential off-target interactions is crucial for a complete safety and pharmacological profile. This technical guide provides an in-depth exploration of the methodologies used to investigate the in vitro off-target effects of pharmaceutical compounds, with a specific focus on how these would be applied to this compound.

It is important to note that, at present, there is a limited amount of publicly available data specifically detailing the in vitro off-target screening of this compound against broad panels of molecular targets. Similarly, for its structural analog, ezetimibe, it has been reported that "No off-target pharmacology of ezetimibe has been reported". This guide, therefore, serves as a comprehensive resource for researchers seeking to initiate such investigations, outlining the key experimental protocols and data presentation strategies.

On-Target Signaling Pathway: NPC1L1 Inhibition

This compound exerts its cholesterol-lowering effect by directly targeting the NPC1L1 protein located on the brush border membrane of enterocytes in the small intestine. By binding to NPC1L1, this compound prevents the internalization of cholesterol from the intestinal lumen into the enterocytes, thereby reducing the amount of cholesterol absorbed into the bloodstream.

A Framework for In Vitro Off-Target Screening

A systematic evaluation of a drug's off-target interactions is a critical component of preclinical safety assessment. This typically involves screening the compound against a diverse panel of receptors, enzymes, ion channels, and transporters. The following diagram illustrates a general workflow for such an investigation.

Experimental Protocols

Detailed methodologies for key in vitro off-target assays are provided below. These protocols are foundational for assessing the selectivity and potential liabilities of a compound like this compound.

Kinase Panel Screening

Kinase inhibitors are a major class of drugs, and off-target kinase activity can lead to unforeseen side effects. A broad kinase panel assay is essential to determine the selectivity of a compound.

Methodology: Radiometric Kinase Assay (e.g., HotSpot™)

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations.

-

Assay Setup: In a multi-well plate, combine the recombinant kinase, its specific peptide or protein substrate, and the required cofactors in a kinase reaction buffer.

-

Initiation of Reaction: Add [γ-³³P]ATP to initiate the phosphorylation reaction. Incubate at a controlled temperature for a specified duration.

-

Termination and Detection: Stop the reaction and spot the mixture onto a filter membrane to capture the phosphorylated substrate. Wash the filters to remove unincorporated [γ-³³P]ATP.

-

Data Acquisition: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control (DMSO).

| Parameter | Description |

| Assay Format | Radiometric (e.g., HotSpot™) |

| Kinase Panel | A representative panel of human kinases (e.g., 24 to 400+ kinases) |

| Substrate | Specific peptide or protein substrate for each kinase |

| Cofactor | ATP (at or near Km for each kinase), Mg²⁺ |

| Compound Concentration | Typically screened at 1 µM and 10 µM |

| Incubation Time | 60 minutes at 30°C |

| Detection Method | Scintillation counting |

| Data Output | Percentage of inhibition at each concentration |

Receptor Binding Assays

These assays determine the affinity of a compound for a wide range of G-protein coupled receptors (GPCRs), nuclear receptors, and transporters.

Methodology: Competitive Radioligand Binding Assay

-

Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target receptor.

-

Assay Mixture: In a multi-well filter plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of the wells and wash to separate the membrane-bound radioligand from the unbound radioligand.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

| Parameter | Description |

| Assay Format | Competitive radioligand binding |

| Target Panel | A panel of GPCRs, nuclear receptors, and transporters |

| Radioligand | A high-affinity, specific radiolabeled ligand for each target |

| Compound Concentration | Typically a 10-point dose-response curve |

| Incubation Conditions | Target-specific buffer, temperature, and duration |

| Detection Method | Scintillation counting |

| Data Output | IC₅₀ and/or Ki values |

hERG Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.

Methodology: Automated Patch Clamp Electrophysiology

-

Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

-

Cell Preparation: Culture and prepare a single-cell suspension of the hERG-expressing cells.

-

Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to achieve whole-cell patch-clamp configuration.

-

Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG current.

-

Compound Application: Apply a vehicle control solution followed by increasing concentrations of this compound to the cells.

-

Data Acquisition and Analysis: Record the hERG current at each concentration and calculate the percentage of inhibition. Determine the IC₅₀ value from the concentration-response curve.

| Parameter | Description |

| Assay Format | Automated whole-cell patch clamp |

| Cell Line | Mammalian cell line stably expressing hERG (KCNH2) |

| Voltage Protocol | Standardized voltage steps to activate and measure hERG current |

| Compound Concentration | Typically a 6 to 8-point concentration-response curve |

| Temperature | Physiological or room temperature |

| Detection Method | Electrophysiological recording of ion channel current |

| Data Output | IC₅₀ value for hERG channel inhibition |

In Vitro Cytotoxicity Assays

Cytotoxicity assays are essential to assess the general toxicity of a compound on cultured cells and to determine its therapeutic index.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Plate a chosen cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

| Parameter | Description |

| Assay Principle | Measures metabolic activity as an indicator of cell viability |

| Cell Line | Relevant cell lines (e.g., HepG2, HEK293) |

| Compound Concentration | Typically a 10-point dose-response curve |

| Incubation Time | 24, 48, or 72 hours |

| Detection Method | Colorimetric (absorbance measurement) |

| Data Output | CC₅₀ value |

Conclusion

A thorough investigation of the in vitro off-target effects of this compound is a scientifically prudent and necessary step in its continued pharmacological characterization. While current public data on this aspect is sparse, the methodologies outlined in this technical guide provide a robust framework for researchers to undertake such studies. By employing a systematic approach involving broad panel screening for kinases, receptors, and ion channels, coupled with cytotoxicity assessments, the scientific community can build a comprehensive understanding of this compound's selectivity profile. This knowledge is invaluable for predicting potential adverse drug reactions, identifying opportunities for drug repurposing, and ultimately ensuring patient safety. The detailed protocols and data presentation formats provided herein are intended to facilitate these critical investigations.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Frontiers | Pharmacokinetic Study of Oral 14C-Radiolabeled this compound, A New Cholesterol Absorption Inhibitor [frontiersin.org]

- 3. Pharmacokinetic Study of Oral 14C-Radiolabeled this compound, A New Cholesterol Absorption Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, pharmacodynamics, safety, and tolerability of this compound (HS-25) in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Hyzetimibe Glucuronidation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyzetimibe is a second-generation cholesterol absorption inhibitor that effectively lowers low-density lipoprotein cholesterol (LDL-C) levels by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein in the intestine.[1][2][3] A critical aspect of its pharmacology is its extensive metabolism, primarily through glucuronidation, which leads to the formation of active metabolites that contribute significantly to its therapeutic effect. This technical guide provides an in-depth exploration of the this compound glucuronidation pathway, its active metabolites, and the experimental methodologies used to characterize these processes.

This compound Metabolism and Active Metabolites

Following oral administration, this compound is rapidly absorbed and undergoes significant first-pass metabolism in the intestine and liver.[1][4] The primary metabolic pathway is glucuronidation, a phase II metabolic reaction, which is responsible for the formation of its major and pharmacologically active metabolite, this compound-glucuronide (M1). This active metabolite accounts for the vast majority of the total drug in systemic circulation, with studies indicating it constitutes approximately 97.2% of the total plasma radioactivity following administration of radiolabeled this compound.

The glucuronidation of this compound primarily occurs at the phenolic hydroxyl group. While direct studies on the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this compound glucuronidation are not extensively published, data from its structural analog, ezetimibe, strongly suggest the involvement of UGT1A1, UGT1A3, and UGT2B15 in the formation of the phenolic glucuronide.

Beyond the principal active glucuronide metabolite (M1), several other minor metabolites of this compound have been identified in humans. These are formed through various metabolic pathways including glucuronidation at other positions, oxidation, and sulfonation.

Quantitative Analysis of this compound and its Metabolites

The pharmacokinetic profiles of this compound and its primary active metabolite, this compound-glucuronide (M1), have been characterized in human studies. A summary of key pharmacokinetic parameters is presented below.

Table 1: Pharmacokinetic Parameters of this compound and this compound-Glucuronide (M1) in Human Plasma Following a Single Oral Dose

| Parameter | This compound | This compound-Glucuronide (M1) | Total Radioactivity |

| AUC₀₋t (hng/mL) | 32.9 ± 11.4 | 950 ± 303 | 961 ± 307 (hng Eq/mL) |

| t₁⸝₂ (h) | 9.13 ± 3.10 | 9.13 ± 3.56 | 13.2 ± 5.81 |

| MRT₀₋t (h) | 13.1 ± 2.97 | 9.35 ± 1.97 | 10.5 ± 2.22 |

Data are presented as mean ± standard deviation.

The distribution of this compound and its metabolites is primarily through excretion in the feces, with a smaller portion eliminated in the urine. The unchanged parent drug is the major component found in feces, while the glucuronide metabolite is the predominant species in urine.

Table 2: Excretion and Metabolite Profile of this compound in Humans

| Matrix | Component | Percentage of Administered Dose |

| Plasma | This compound-Glucuronide (M1) | 97.2% of total plasma radioactivity |

| Urine | Total Radioactivity | 16.39% |

| This compound-Glucuronide (M1) | 15.6% | |

| Other Metabolites (M2, M3, M5, M8) | 0.07% - 0.35% each | |

| Feces | Total Radioactivity | 76.90% |

| Unchanged this compound | 65.0% | |

| Mono-oxidation with sulfonation (M7) | 7.92% | |

| Mono-oxidation (M4) | 3.78% |

Experimental Protocols

The characterization of this compound's glucuronidation pathway and the quantification of its metabolites rely on sophisticated analytical and in vitro techniques.

In Vitro Metabolism using Human Liver Microsomes

This experimental approach is crucial for identifying the enzymes responsible for this compound metabolism.

Objective: To determine the UDP-glucuronosyltransferase (UGT) isoforms involved in the glucuronidation of this compound.

Methodology:

-

Incubation: this compound is incubated with pooled human liver microsomes. The reaction mixture contains the substrate (this compound), the microsomal proteins, and the necessary cofactor for glucuronidation, uridine 5'-diphospho-glucuronic acid (UDPGA).

-

Enzyme Inhibition/Reaction Phenotyping: To identify specific UGT isoforms, incubations can be performed in the presence of selective chemical inhibitors for different UGTs. Alternatively, recombinant human UGT isoforms expressed in cell lines can be used to directly assess the catalytic activity of each enzyme towards this compound.

-

Sample Preparation: Following incubation, the reaction is terminated, typically by the addition of a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.

-

Analysis: The supernatant is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of this compound-glucuronide.

LC-MS/MS Quantification of this compound and this compound-Glucuronide in Human Plasma

This method is the gold standard for accurately measuring the concentrations of this compound and its metabolites in biological samples for pharmacokinetic studies.

Objective: To simultaneously quantify this compound and this compound-glucuronide in human plasma.

Methodology:

-

Sample Preparation:

-

Protein Precipitation: A simple and rapid method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. The sample is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant containing the analytes is then collected for analysis.

-

Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts. The plasma sample is loaded onto an SPE cartridge. Interfering substances are washed away, and the analytes of interest are then eluted with an appropriate solvent.

-

-

Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC): The prepared sample extract is injected into an HPLC system.

-

Column: A C18 reverse-phase column is commonly used for the separation of this compound and its glucuronide.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (often containing a modifier like formic acid or ammonium acetate) and an organic solvent (typically acetonitrile or methanol) is employed to separate the parent drug from its more polar glucuronide metabolite.

-

-

Mass Spectrometric Detection:

-

Tandem Mass Spectrometry (MS/MS): The eluent from the HPLC is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common technique used to ionize the analytes.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring a specific precursor ion to product ion transition for each analyte. For example, for ezetimibe, a precursor ion of m/z 408.4 is often selected, which fragments to a product ion of m/z 271.0. Similar specific transitions are used for this compound and its glucuronide.

-

Table 3: Example of LC-MS/MS Method Parameters for this compound and this compound-Glucuronide Analysis

| Parameter | Description |

| Analytical Instrument | Liquid Chromatograph coupled with a Tandem Mass Spectrometer |

| Chromatography Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and methanol |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for glucuronides |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | This compound: 0.05 - 50 ng/mL; this compound-Glucuronide: 0.5 - 500 ng/mL |

| Precision (%CV) | 2.6% - 7.4% |

| Accuracy | 97.9% - 105% |

Visualizations

Caption: Proposed metabolic pathway of this compound.

Caption: Workflow for this compound quantification in plasma.

References

- 1. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of UDP-glucuronosyltransferase polymorphisms on the pharmacokinetics of ezetimibe in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Species Differences in Ezetimibe Glucuronidation [mdpi.com]

- 4. frontiersin.org [frontiersin.org]

Unveiling the Anti-Inflammatory Potential of Hyzetimibe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyzetimibe, a cholesterol absorption inhibitor, has demonstrated pleiotropic effects extending beyond its primary lipid-lowering activity. A growing body of evidence indicates that its active component, ezetimibe, possesses significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, focusing on key signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome. We present a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Inflammation is a critical pathogenic component in a multitude of chronic diseases, including atherosclerosis, non-alcoholic steatohepatitis (NASH), and rheumatoid arthritis.[1][2] While primarily known for its role in reducing low-density lipoprotein cholesterol (LDL-C) by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, this compound (ezetimibe) has emerged as a molecule of interest for its potential anti-inflammatory actions.[3][4][5] These non-lipid-lowering effects suggest a broader therapeutic utility for this compound in inflammatory conditions. This guide delves into the scientific evidence elucidating the anti-inflammatory properties of ezetimibe, the active ingredient in this compound.

Mechanism of Anti-Inflammatory Action

Ezetimibe exerts its anti-inflammatory effects through multiple signaling pathways, primarily by modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and by inhibiting the NLRP3 inflammasome.

Modulation of the NF-κB and MAPK Signaling Pathways

The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and mediators. Ezetimibe has been shown to suppress the activation of NF-κB. Studies in THP-1 macrophages have demonstrated that ezetimibe inhibits the nuclear translocation of NF-κB, a critical step in its activation. This inhibitory effect is, at least in part, mediated through the MAPK pathway. Inhibition of the MAPK pathway with specific inhibitors was found to attenuate the suppressive effect of ezetimibe on NF-κB expression, indicating a crosstalk between these two pathways. By downregulating NF-κB activity, ezetimibe effectively reduces the expression of downstream inflammatory targets, including tumor necrosis factor-alpha (TNF-α).

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Ezetimibe has been shown to dampen NLRP3 inflammasome activation in macrophages. This effect is linked to the induction of autophagy through the activation of AMP-activated protein kinase (AMPK) and subsequent nuclear translocation of transcription factor EB (TFEB). By enhancing autophagy, ezetimibe facilitates the removal of damaged mitochondria, a key trigger for NLRP3 inflammasome activation. The inhibition of the NLRP3 inflammasome-IL-1β pathway by ezetimibe is dependent on this autophagy-mediated mechanism.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of ezetimibe have been quantified in various preclinical and clinical settings. The following tables summarize key findings on its impact on inflammatory markers.

Table 1: Effect of Ezetimibe on Inflammatory Cytokines and Markers in Preclinical Models

| Model System | Inflammatory Marker | Treatment | Result | Reference |

| THP-1 Macrophages | TNF-α (protein) | Ezetimibe | Significant decrease | |

| ApoE-deficient mice | C-reactive protein (CRP) | Ezetimibe | Significant decrease in plasma levels | |

| ApoE-/- mice | MCP-1 and TNF-α | Ezetimibe alone | Significant reduction in circulatory levels | |

| Rats on high-fat diet | IL-1β, MCP-1, IL-6 (adipose tissue) | Ezetimibe | Significant decrease | |

| Rats on high-fat diet | IL-10, Arg-1 (adipose tissue) | Ezetimibe | Significant increase |

Table 2: Effect of Ezetimibe on C-Reactive Protein (CRP) in Clinical Studies

| Study Population | Treatment | Change in hs-CRP | p-value | Reference |

| Hypercholesterolemic patients | Ezetimibe + Simvastatin vs. Simvastatin alone | -34.8% vs. -18.2% | <0.01 | |

| Hypercholesterolemic patients | Ezetimibe added to statin therapy | -10% (additional reduction) | <0.001 | |

| Hypercholesterolemic patients with CAD | Ezetimibe added to statin therapy | No significant change | - | |

| Hypercholesterolemic patients | Ezetimibe added to statin therapy | No significant reduction | p=0.11 | |

| Rheumatoid Arthritis patients | Ezetimibe (10mg) | -5.35 +/- 9.25 mg/l | <0.001 |

Note: The effect of ezetimibe monotherapy on CRP levels is less clear, with some studies showing no significant reduction. However, when combined with statins, a more consistent and significant reduction in CRP is observed.

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the anti-inflammatory properties of ezetimibe.

In Vitro Macrophage Inflammation Model

Objective: To investigate the effect of ezetimibe on inflammatory responses in macrophages.

Cell Line: Human monocytic cell line THP-1.

Protocol:

-